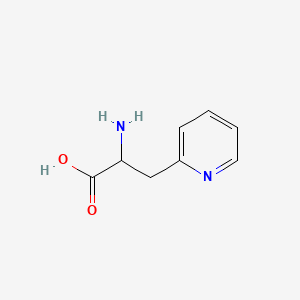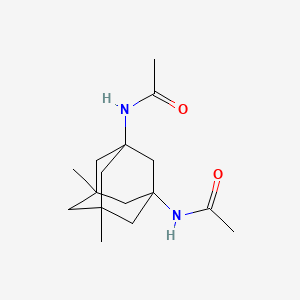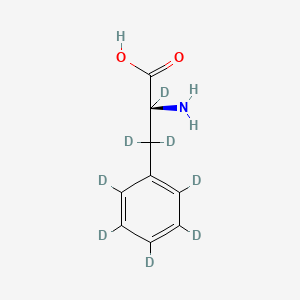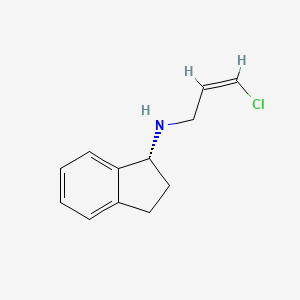
(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid is a chemical compound with the molecular formula C₁₂H₁₂B₂N₂O₄ and a molecular weight of 269.86.
Mechanism of Action
Target of Action
Azobenzene-4,4’-diboronic Acid, also known as Azobenzene-4,4’-diboronicAcid or (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid, primarily targets photoresponsive materials and metal organic frameworks (MOFs) . These targets are crucial in the field of material science and have potential applications in sensing, drug delivery, magnetism, and molecular recognition .
Mode of Action
The compound interacts with its targets through a process known as photo-isomerization . This process involves a change in the structural configuration of the azobenzene moiety from a trans to a cis state when exposed to light . This change is reversible, allowing the compound to exhibit outstanding electrochromic behavior .
Biochemical Pathways
The primary biochemical pathway affected by Azobenzene-4,4’-diboronic Acid is the trans-cis isomerisation kinetics . This pathway is crucial for the photoresponsive properties of the compound. The rate of isomerisation can be influenced by the presence of electron-withdrawing groups attached to the azobenzene derivatives .
Result of Action
The primary result of Azobenzene-4,4’-diboronic Acid’s action is the change in color of electrochromic devices (ECDs) based on it . These devices can change from colorless to magenta between 0.0 V (bleached state) and ±3.0 V (colored state) . Additionally, the compound exhibits fast switching times, reasonable contrast, satisfactory optical memories, and redox stability .
Action Environment
The action of Azobenzene-4,4’-diboronic Acid can be influenced by environmental factors such as light and the type of solvent used . For instance, the rate of isomerization and half-life of the compound can be slightly affected by the type of solvent used . Furthermore, the compound’s photo-isomerization properties suggest that light exposure could significantly influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid typically involves the reaction of diazene-1,2-diylbis(4,1-phenylene) with boronic acid under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves scaling up the reaction while maintaining the same reaction conditions. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include boronates, amines, and substituted derivatives of the original compound .
Scientific Research Applications
(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in the development of biosensors and diagnostic tools due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with unique optical and electronic properties
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but less complexity.
Biphenylboronic acid: Another boronic acid derivative with a biphenyl structure, offering different reactivity and applications.
Azobenzene derivatives: Compounds with similar diazene structures but different functional groups, leading to varied properties and uses
Uniqueness: (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid is unique due to its combination of diazene and boronic acid functionalities, which provide a versatile platform for various chemical reactions and applications. Its ability to form reversible covalent bonds and undergo multiple types of reactions makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
[4-[(4-boronophenyl)diazenyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12B2N2O4/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20/h1-8,17-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJQNBILZYROPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N=NC2=CC=C(C=C2)B(O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12B2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







